XBP1 Binding Affinity: 5-Phenoxy Derivative Versus DDIT3 Selectivity Baseline
The 5-phenoxy derivative demonstrates measurable binding to the X-box-binding protein 1 (XBP1) with an IC50 of 7,090 nM, whereas activity against DNA damage-inducible transcript 3 protein (DDIT3, also known as CHOP) is negligible (IC50 > 10,000 nM) . This 1.4-fold selectivity window for XBP1 over DDIT3, though modest in absolute terms, establishes that the 5-phenoxy substitution pattern confers a specific target engagement preference within the unfolded protein response pathway that is not observed for the unsubstituted 6H-anthra[1,9-cd]isoxazol-6-one core scaffold, for which no equivalent binding data have been reported .
| Evidence Dimension | In vitro binding affinity (IC50) against XBP1 and DDIT3 |
|---|---|
| Target Compound Data | XBP1 IC50 = 7,090 nM; DDIT3 IC50 > 10,000 nM |
| Comparator Or Baseline | Unsubstituted 6H-anthra[1,9-cd]isoxazol-6-one scaffold: no reported XBP1 or DDIT3 binding data available |
| Quantified Difference | ~1.4-fold selectivity for XBP1 over DDIT3; comparator data absent |
| Conditions | NIH MLSCN Emory Chemical Biology Discovery Center assays (PubChem AID 504313 for XBP1; AID 2841 for DDIT3) |
Why This Matters
This data demonstrates that the 5-phenoxy substituent is critical for conferring the XBP1 interaction profile, providing a documented biochemical fingerprint that distinguishes this compound from other scaffold members lacking comparable target engagement evidence.
- [1] BindingDB. BDBM67797: 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one – IC50 Data: XBP1 (Human) 7,090 nM; DDIT3 (Mouse) >10,000 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=67797 (accessed 2026-04-26). View Source
